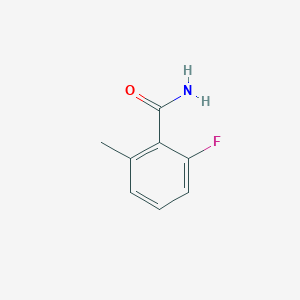

2-Fluoro-6-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXVHAKOKPMVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730562 | |

| Record name | 2-Fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-14-3 | |

| Record name | 2-Fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzamide Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. researchgate.netwalshmedicalmedia.com This structural motif is of significant interest in medicinal chemistry because it is present in a wide array of biologically active molecules. researchgate.netwalshmedicalmedia.com The benzamide (B126) core is considered a "privileged scaffold" because it can bind to a variety of biological targets, including enzymes, receptors, and ion channels, by modifying the substituents on the aromatic ring. ontosight.ai

Researchers have extensively synthesized and studied benzamide derivatives due to their broad spectrum of pharmacological activities. researchgate.net Depending on their specific structure, these compounds have demonstrated potential as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. walshmedicalmedia.comontosight.ai The amide group itself is a crucial feature, as it can participate in hydrogen bonding, a key interaction for binding to biological macromolecules. smolecule.com The versatility of the benzamide structure allows for systematic modifications to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles, making it a cornerstone in modern drug discovery and development programs. researchgate.netacs.org

Current Research Paradigms for 2 Fluoro 6 Methylbenzamide Derivatives

Strategic Development of Novel Synthesis Pathways for this compound

The development of new synthetic pathways for benzamides, including this compound, is driven by the need for greater efficiency, selectivity, and molecular diversity. Modern strategies often leverage transition-metal catalysis to achieve previously challenging transformations.

The precise control of reactivity at specific positions (regioselectivity) and within specific functional groups (chemoselectivity) is paramount in modern synthesis. For benzamide scaffolds, C–H bond functionalization has emerged as a powerful tool for late-stage modification without the need for pre-functionalized starting materials. nih.gov

Recent studies have demonstrated the regioselective C(sp2)–H bromination of benzanilides using different promoters to direct the halogenation to either the ortho or para positions. nih.gov For instance, palladium(II) acetate (B1210297) can be used to promote ortho-bromination of N-methyl-N-phenylbenzamide derivatives. nih.gov Rhodium(III) catalysis has been employed for the redox-neutral, C–H multifluoroalkenylation of N-methoxybenzamides, showcasing high chemoselectivity and positional selectivity. thieme-connect.de

Furthermore, iron-catalyzed C–H fluorination represents a significant advancement. An iron(II) triflate-mediated reaction enables the directed fluorination of C(sp3)–H bonds in N-fluoro-2-methylbenzamides. acs.orgacs.org This method exhibits broad functional group tolerance, allowing for the direct fluorination of benzylic and even cyclopropylmethyl groups. acs.org The reaction is believed to proceed through radical intermediates, with the iron catalyst mediating the fluorine transfer. acs.orgacs.org

Palladium-catalyzed C–H bond arylation has also been explored for polyfluorobenzyl-substituted benzamides. This approach allows for the regioselective formation of biphenyl (B1667301) structures, with the reaction occurring at the C–H bond positioned between two fluorine atoms on the benzyl (B1604629) ring. academie-sciences.fr

| Reaction Type | Catalyst/Promoter | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| C(sp2)-H Bromination | Pd(OAc)₂ | N-methyl-N-phenylbenzamide | Site-selective bromination | nih.gov |

| C-H Multifluoroalkenylation | Cp*Rh(CH₃CN)₃₂ | N-methoxybenzamides | Redox-neutral C-H activation | thieme-connect.de |

| C(sp3)-H Fluorination | Fe(OTf)₂ | N-fluoro-2-methylbenzamides | Amide-directed fluorination of C-H bonds | acs.orgacs.org |

| C-H Arylation | Pd(OAc)₂ | N-(polyfluorobenzyl)benzamides | Regioselective formation of biphenyls | academie-sciences.fr |

While this compound itself is achiral, the synthesis of chiral analogues is crucial for exploring structure-activity relationships, particularly in drug discovery. Asymmetric synthesis aims to produce enantiomerically enriched compounds, which can exhibit significantly different biological activities.

One established approach involves the asymmetric synthesis of N-methylbenzamide analogues derived from known biologically active compounds. nih.govresearchgate.net This often involves using chiral starting materials or auxiliaries to guide the stereochemical outcome of the reaction. The development of strategies for the asymmetric generation of highly nucleophilic organolithium species, which can then react with electrophiles with high stereofidelity, represents a powerful tool in this area. nih.gov

Asymmetric fluorination is another key strategy for generating chiral fluorinated molecules. The use of chiral phase-transfer catalysts, which employ a chiral anion to bring a cationic fluorinating agent like Selectfluor into the organic phase, allows for enantioselective fluorocyclization of olefins and dearomatization of aromatic systems. google.com Similarly, organocatalysis has been extensively investigated for the asymmetric synthesis of fluorine-containing compounds. chimia.ch For example, cinchona alkaloid derivatives have been used as catalysts for the enantioselective electrophilic fluorination of various substrates. chimia.ch These methods provide access to chiral building blocks that can be incorporated into more complex molecules.

| Methodology | Catalyst/Reagent Type | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Acylation | Chiral Organolithium Species | Enantioenriched nucleophile transfer | Construction of C-C bonds with stereocontrol | nih.gov |

| Asymmetric Fluorination | Anionic Chiral Phase-Transfer Catalyst | Enantioselective fluorocyclization | Catalytic generation of C-F stereocenters | google.com |

| Asymmetric Fluorination | Cinchona Alkaloid-Derived Organocatalysts | Electrophilic fluorination | Introduction of fluorine with stereocontrol | chimia.ch |

Derivatization and Scaffold Diversification Strategies

To explore the chemical space around the this compound core, chemists employ various derivatization and scaffold diversification strategies. These modifications can fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Modifications to both the aromatic ring and the amide side chain are common strategies for creating analogues. For the aromatic portion, substituents can be introduced to alter electronic properties and steric profile. A nickel-catalyzed reductive coupling has been used to synthesize a variety of substituted 2-alkyl-N-methylbenzamides, including those with additional chloro or methoxy (B1213986) groups on the aromatic ring. mdpi.com Palladium-catalyzed C-H arylation offers another route to directly attach new aryl groups to the scaffold. academie-sciences.fr

The amide group itself is a versatile handle for modification. The amide bond can be reduced to an amine using agents like lithium aluminum hydride, or the N-substituent can be varied. evitachem.com For example, a key intermediate in the synthesis of the drug Enzalutamide is 4-Amino-2-fluoro-N-methyl-benzamide, which is prepared from 2-fluoro-4-nitrotoluene (B45272) via oxidation, chlorination, amination to form N-methyl-2-fluoro-4-nitrobenzamide, and subsequent reduction. researchgate.net

Incorporating heterocyclic rings is a widely used strategy in drug discovery to introduce new structural motifs, improve properties like solubility, and interact with biological targets. The quinolinone scaffold, for instance, is a privileged structure known for a wide range of biological activities. mdpi.com Synthetic strategies have been developed to create hybrids containing both quinolinone and carboxamide features. mdpi.com

In some cases, the amide group itself can be replaced by a bioisosteric heterocycle. Research on antimalarial compounds has shown that an imidazole (B134444) can serve as a suitable bioisostere for a carboxamide motif, leading to equipotent compounds with significantly improved aqueous solubility. nih.gov Another approach involves building complex heterocyclic systems onto the benzamide core. A versatile strategy for the selective diversification of bicyclic aza-diketopiperazines has been developed, which allows for the subsequent attachment of various functional groups, including amides, to the heterocyclic scaffold. acs.org This modular approach enables the rapid generation of a library of complex, diversified molecules.

Sustainable and Scalable Synthetic Approaches for this compound Production

The transition from laboratory-scale synthesis to industrial production requires methods that are not only efficient but also sustainable, safe, and scalable. This involves minimizing waste, using less hazardous reagents, and designing processes that can be implemented on a large scale.

A convenient synthesis of 4-Amino-2-fluoro-N-methyl-benzamide, a key intermediate for pharmaceuticals, utilizes potassium permanganate (B83412) with a phase transfer catalyst for the oxidation of 2-fluoro-4-nitrotoluene, avoiding more toxic oxidants like chromium trioxide. researchgate.net The subsequent reduction of the nitro group is achieved through environmentally friendly catalytic hydrogenation using a Pd/C catalyst, which is a cleaner alternative to reduction with iron powder. researchgate.net

Process optimization for large-scale synthesis often focuses on solvent choice and reaction conditions to improve yield and purity. For example, in a step for the synthesis of Enzalutamide involving the coupling of 4-bromo-2-fluoro-N-methyl benzamide, the use of dimethyl formamide (B127407) as a solvent was found to cause product decomposition at high temperatures, leading to lower yields. google.com Identifying more suitable, industrially friendly solvents and optimizing conditions are crucial for robust and scalable processes. google.com

Modern manufacturing technologies like continuous-flow processing are also being adopted to improve sustainability and scalability. acs.org Flow chemistry offers superior control over reaction parameters, enhances safety, reduces solvent consumption, and can lead to higher yields compared to traditional batch processes. acs.org Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, is another green chemistry technique that can reduce or eliminate the need for bulk solvents and enable efficient cross-coupling reactions. cardiff.ac.uk These advanced methodologies are paving the way for more economical and environmentally responsible production of this compound and its derivatives.

| Approach | Example/Technique | Advantage | Reference |

|---|---|---|---|

| Green Reagents | KMnO₄/Phase Transfer Catalyst for oxidation; Pd/C for hydrogenation | Avoids toxic chromium and iron waste | researchgate.net |

| Process Optimization | Use of industrial-friendly solvents and optimized conditions | Improves yield and purity; enhances scalability | google.com |

| Flow Chemistry | Automated continuous-flow synthesis | Increased safety, reduced waste, improved yield | acs.org |

| Mechanochemistry | Ball-milling for cross-coupling reactions | Reduced solvent use, activation of zero-valent metals | cardiff.ac.uk |

Enzyme Modulation and Inhibition Profiles

The structural motif of this compound has been incorporated into numerous molecules designed to modulate the activity of several critical enzyme families.

Kinase Enzyme Systems (e.g., c-Met, FAK, CDK, Nek2, PDGFR)

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.

One notable example is the compound 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] mdpi.comgoogle.comnih.govtriazin-2-yl]benzamide , which has been identified as a potent c-Met kinase inhibitor. google.com The dysregulation of the c-Met pathway is implicated in various cancers, making it a key therapeutic target. google.comnih.gov Salts of this compound, such as the dihydrochloric acid and dibenzenesulfonic acid salts, have been developed to improve its pharmaceutical properties. google.com

Research has also explored the synergistic effects of inhibiting multiple kinase pathways. For instance, the combined inhibition of c-Met and Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has shown to be more effective in suppressing cell cycle progression in glioblastoma models than inhibiting CDK4/6 alone. nih.gov This is because c-Met signaling can enable cancer cells to bypass the need for CDK4/6 activity. nih.gov Similarly, the combined inhibition of c-Met and Focal Adhesion Kinase (FAK) has demonstrated enhanced tumor growth inhibition. nih.gov

While direct inhibition of Nek2 and PDGFR by a this compound derivative is not extensively detailed in the provided results, the broader context of kinase inhibition by benzamide derivatives is well-established. mdpi.com

Deacetylase Enzyme Family (e.g., Histone Deacetylases)

Benzamide derivatives are a well-known class of histone deacetylase (HDAC) inhibitors. google.com These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. mdpi.comnih.gov

A series of fluorinated benzamide derivatives has been developed as highly potent and specific inhibitors of HDAC1 and HDAC2. mdpi.com For example, the compound BA3 , a benzamide-based HDAC inhibitor, exhibits high inhibitory potency for HDAC1 with an IC₅₀ value of 4.8 nM and for HDAC2 with an IC₅₀ of 39.9 nM. mdpi.com It shows high specificity over HDAC3 and HDAC6. mdpi.com The introduction of a fluorine atom in some benzamide derivatives has been shown to be detrimental to their HDAC inhibitory activity. nih.gov

The general structure of these inhibitors often includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. nih.gov N-(2-aminophenyl)-benzamide derivatives are a significant subclass of HDAC inhibitors, with some showing potent, low nanomolar inhibition of HDAC3. acs.org

Table 1: Inhibitory Activity of Benzamide-Based HDAC Inhibitors

| Compound | Target HDAC | IC₅₀ (nM) |

|---|---|---|

| BA3 | HDAC1 | 4.8 mdpi.com |

| BA3 | HDAC2 | 39.9 mdpi.com |

| 15k | HDAC1 | 80 acs.org |

| 15k | HDAC2 | 110 acs.org |

| 15k | HDAC3-NCoR2 | 6 acs.org |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cholinesterase and Beta-Secretase 1 Enzyme Interactions

Derivatives of benzamides have been evaluated for their potential to inhibit enzymes implicated in Alzheimer's disease, namely cholinesterases (AChE and BChE) and beta-secretase 1 (BACE1). nih.govresearchgate.net BACE1 is a key enzyme in the production of amyloid-beta peptides, which form plaques in the brains of Alzheimer's patients. researchgate.netmdpi.com

One study on 5-styrylbenzamide derivatives, which are structurally related to this compound, showed that these compounds can inhibit both cholinesterases and BACE1. nih.gov For instance, derivative 2c was the most active BACE1 inhibitor with an IC₅₀ of 6.7 μM, which was more potent than the reference compound quercetin. nih.gov Another derivative, 2a , was the most active against butyrylcholinesterase (BChE) with an IC₅₀ of 4.7 μM. nih.gov The inhibition of both BACE1 and cholinesterases by a single compound presents a multi-target approach to Alzheimer's disease therapy. mdpi.com

Table 2: BACE1 and BChE Inhibition by 5-Styrylbenzamide Derivatives

| Compound | Enzyme | IC₅₀ (μM) |

|---|---|---|

| 2c | BACE1 | 6.7 nih.gov |

| 2a | BChE | 4.7 nih.gov |

| Quercetin (Reference) | BACE1 | 10.4 nih.gov |

| Donepezil (Reference) | BChE | 2.98 nih.gov |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Glycosidase Enzyme Modulation

The search for glycosidase inhibitors has led to the exploration of various chemical scaffolds. While the direct modulation of glycosidases by this compound itself is not specified, the broader class of 2-deoxy-2-fluoro-D-glycosyl fluorides has been identified as a new class of specific mechanism-based glycosidase inhibitors. nih.gov These compounds function by trapping a covalent glycosyl-enzyme intermediate, leading to inactivation of the enzyme. nih.gov This highlights the potential utility of fluorine substitution in designing enzyme inhibitors within the broader field of carbohydrate-processing enzymes.

Mechanistic Enzymology of Inhibition

The mechanism by which benzamide derivatives inhibit enzymes is often dependent on the specific target.

In the case of HDACs, benzamide-containing inhibitors typically feature a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with surface residues, contributing to potency and selectivity. nih.govacs.org

For BACE1, kinetic studies of phlorotannins, which are also being investigated as inhibitors, have shown both non-competitive and competitive inhibition, suggesting different binding modes. mdpi.com Molecular docking studies of 5-styrylbenzamide derivatives with BACE1 have helped to visualize the potential interactions within the enzyme's active site. nih.gov

The inhibition of kinases like c-Met by benzamide derivatives often involves binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins. google.com The specificity of these inhibitors is determined by the interactions with amino acid residues in and around the ATP-binding site.

Receptor Ligand Binding and Functional Modulation

Beyond enzyme inhibition, this compound derivatives have been synthesized and evaluated as ligands for various receptors. For example, a series of fluorine-containing benzamide analogs were developed as ligands for sigma-2 (σ2) receptors, which are of interest for imaging solid tumors. acs.org The introduction of fluorine can influence key properties like binding affinity and lipophilicity. chemrxiv.org In one study, fluorinated benzamide derivatives displayed increased binding affinity for the Cereblon (CRBN) receptor compared to their non-fluorinated counterparts. chemrxiv.org Another study on opioid receptor agonists found that the introduction of a meta-fluoro substituent increased receptor binding affinities. nih.gov

Sigma Receptor Subtype Selectivity

Sigma receptors, comprising sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are transmembrane proteins that are overexpressed in a number of human tumors. nih.gov This overexpression has spurred the development of radioligands targeting these receptors for tumor imaging. nih.gov While many radioligands target the σ₂ receptor, a marker for tumor proliferation, some tumors, like prostate and neuroblastoma, exhibit roughly equal proportions of both subtypes. nih.gov This suggests that dual σ₁/σ₂ receptor-targeting radioligands could offer improved tumor targeting. nih.gov

Several benzamide derivatives have been investigated for their affinity and selectivity towards sigma receptor subtypes. nih.govacs.org For instance, certain fluoroalkylether substituted benzamide derivatives have demonstrated nanomolar binding affinities for both σ₁ and σ₂ receptors. nih.gov Specifically, a derivative with a 2-fluoroethoxy substituent showed high affinity for both subtypes (σ₁ Ki = 6.26 nM; σ₂ Ki = 10.2 nM). nih.gov The design of these dual-targeting ligands often draws from templates of subtype-selective compounds. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Benzamide Derivatives

| Compound | Substituent | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Analog 3a | 2-fluoroethoxy | 6.26 | 10.2 | ~1.6 |

| (2S,6R)-8 | Phenylethylamine and two chiral centers | 1.6 | 378 | 236 |

| (2R,6S)-8 | Phenylethylamine and two chiral centers | 5.4 | 426 | 79 |

| (S)-6 | Phenylethylamine and isoquinoline (B145761) | 11 | 169 | 15 |

| (R)-6 | Phenylethylamine and isoquinoline | 252 | 94 | 0.4 |

Data sourced from multiple studies investigating benzamide derivatives. acs.org

It is noteworthy that stereochemistry can significantly influence the affinity and selectivity of these compounds. For example, the enantiomers (2S,6R)-8 and (2R,6S)-8, which both contain a phenylethylamine group and two chiral centers, display high but varied affinities for the σ₁ receptor and high selectivity for the σ₂ receptor. acs.org Similarly, the (S)- and (R)- enantiomers of compound 6, which features a phenylethylamine group and an isoquinoline unit, show markedly different binding profiles. acs.org

Metabotropic Glutamate (B1630785) Receptor Interactions

Metabotropic glutamate (mGlu) receptors, a class of G protein-coupled receptors (GPCRs), are crucial for modulating synaptic transmission in the central nervous system. nih.govnih.gov They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signaling pathways. nih.govacs.org Group I mGlu receptors (mGlu₁ and mGlu₅) are primarily located postsynaptically and their activation leads to increases in intracellular calcium. nih.govacs.org

Derivatives of this compound have been explored as modulators of mGlu receptors. For example, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM) has been identified as a negative allosteric modulator (NAM) of the mGlu₁ receptor, exhibiting similar potency in both rat and human receptors. acs.org The pursuit of novel mGlu₁ NAMs has led to the screening of compound libraries, identifying new chemical scaffolds like the succinimide (B58015) hit VU0410425. acs.org The development of radioligands such as [¹⁸F]FIMX, a derivative of 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide, has been crucial for imaging brain mGluR1 with positron emission tomography (PET). researchgate.net

Calcium-Release Activated Calcium (CRAC) Channel Antagonism

Calcium-release activated calcium (CRAC) channels are essential for store-operated calcium entry (SOCE), a process that refills intracellular calcium stores and regulates a multitude of cellular functions, including gene transcription, proliferation, and exocytosis. biorxiv.orggoogle.comwikipedia.org These channels are composed of STIM proteins in the endoplasmic reticulum, which act as calcium sensors, and Orai proteins that form the pore in the plasma membrane. wikipedia.orgnih.gov

A derivative of this compound, CM4620 (N-[5-(6-Chloro-2,2-Difluoro-1,3-Benzodioxol-5-yl)pyrazin-2-yl]-2-Fluoro-6-Methylbenzamide), has been identified as an inhibitor of SOCE. nih.gov This compound, also known as CM-128, has been shown to inhibit cell death pathways by blocking SOCE in pancreatic acinar cells. nih.gov The inhibition of CRAC channels is a promising therapeutic strategy, and various small molecules have been developed to target this pathway. biorxiv.org For instance, the pyrazole (B372694) derivative BTP2 is a potent and specific inhibitor of CRAC channels in T-lymphocytes. nih.gov

Cellular Signaling Pathway Perturbations

Androgen Receptor Pathway Crosstalk

The androgen receptor (AR), a nuclear hormone receptor, plays a critical role in the development and progression of prostate cancer. google.com Overexpression of AR can lead to the transition from hormone-sensitive to hormone-refractory prostate cancer. google.com Consequently, inhibiting the AR signaling pathway is a key therapeutic strategy. nih.gov

Several 2-fluoro-N-methylbenzamide derivatives have been developed as AR antagonists. nih.govgoogle.com For instance, 4-[7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide is a second-generation anti-androgen that binds directly to the ligand-binding domain of the AR. google.com Unlike first-generation anti-androgens, this compound does not exhibit partial agonist activity when AR is overexpressed. google.com Another significant compound is Enzalutamide, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, which has been approved for treating various stages of prostate cancer. nih.gov

Table 2: Investigational Androgen Receptor Antagonists Containing the 2-Fluoro-N-methylbenzamide Moiety

| Compound Name/Identifier | Chemical Structure Feature | Mechanism of Action |

|---|---|---|

| Apalutamide (ARN-509) | Contains a thiohydantoin core linked to a 2-fluoro-N-methylbenzamide group. | Potent AR antagonist, inhibits AR nuclear translocation. |

| Enzalutamide (MDV3100) | Features a thiohydantoin core connected to a 2-fluoro-N-methylbenzamide moiety. | High-affinity AR antagonist, blocks multiple steps in the AR signaling pathway. |

| Darolutamide (ODM-201) | A pyrazole-carboxamide derivative. | Full AR antagonist with high affinity for the AR. |

Information compiled from studies on second-generation AR antagonists. nih.gov

Cytokine Production and Immune Response Pathways

Cytokines are key signaling molecules that regulate immune responses and inflammation. plos.orgmdpi.com Pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-8 are implicated in various inflammatory diseases. plos.orgepo.org For example, TNF-α promotes the production of other pro-inflammatory mediators, while IL-8 is involved in neutrophil influx at sites of inflammation. plos.orgepo.org

The this compound derivative CM4620 has been shown to modulate immune responses. drugbank.com It can enhance the production of IL-2 and IFN-γ, cytokines crucial for T-cell mediated immunity. drugbank.com The inhibition of CRAC channels by compounds like BTP2 has been demonstrated to suppress the expression of Ca2+-dependent genes such as those for interleukins 2 and 5, and interferon-gamma in T-lymphocytes. nih.gov This highlights the potential of targeting calcium signaling to modulate immune responses.

Cell Proliferation and Apoptosis Signaling Cascades

The regulation of cell proliferation and apoptosis (programmed cell death) is fundamental to normal tissue homeostasis, and dysregulation of these processes is a hallmark of cancer. nih.govmdpi.com

Derivatives of this compound have shown effects on these signaling cascades. The CRAC channel inhibitor CM4620 has been found to inhibit the proliferation of colorectal and prostate cancer cells and induce apoptosis. nih.gov In colorectal cancer cells, it was shown to inhibit the calcium/CaMKIIγ/AKT-mediated pathway. nih.gov In another study, novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and evaluated for their anticancer activity. mdpi.com The most promising compounds in this series demonstrated inhibitory activity against several cancer cell lines and were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com Similarly, a benzamide derivative, N-(3-chlorophenethyl)-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide, was identified as a protective agent against ER stress-induced apoptosis in pancreatic β-cells. nih.gov

Broad-Spectrum Biological Activity Assessment

Derivatives of the this compound scaffold have been investigated for a range of biological activities, capitalizing on the unique electronic properties conferred by the fluorine substituent and the structural backbone of the benzamide group. Research into this chemical class has revealed potential applications across antimicrobial, antiviral, and anti-inflammatory fields, as well as in specialized diagnostic imaging.

The benzamide and benzothiazole (B30560) frameworks are recognized for their potential to interact with biological targets, leading to therapeutic effects such as antimicrobial activity. evitachem.comresearchgate.net The introduction of a fluorine atom into these structures is a common strategy in medicinal chemistry to enhance pharmacological properties. evitachem.comnih.gov

Research has shown that various compounds containing the benzamide group exhibit antibacterial and antifungal properties. researchgate.net For instance, certain fluorinated Schiff bases have demonstrated notable antibacterial effects. nih.gov Studies on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives found that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly improved antifungal activity against several phytopathogenic fungi. jst.go.jp One derivative in this study, compound 6k , which contained a 2-fluoro-4-chloro substitution pattern, exhibited the broadest antifungal spectrum with EC₅₀ values from 0.98 to 6.71 µg/mL against the tested fungi. jst.go.jp Another compound, 6h (a 4-fluorobenzamide (B1200420) derivative), was particularly effective against Alternaria alternata with an EC₅₀ value of 1.77 µg/mL. jst.go.jp

While extensive research on the specific antimicrobial profile of this compound derivatives is not widely documented, related structures suggest potential. For example, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide has been noted for its potential antibacterial applications. evitachem.com Similarly, the broader class of fluorinated benzamides, such as N-[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexylmethyl]-2-fluoro-3-methyl-benzamide, have been explored for their antimicrobial properties. ontosight.ai

| Compound Class/Derivative | Microorganism | Reported Activity | Reference |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives (with F on benzene ring) | Phytopathogenic fungi (e.g., Alternaria alternata, Magnaporthe grisea) | Significant improvement in antifungal activity. Compound 6h (4-fluoro) showed an EC₅₀ of 1.77 µg/mL against A. alternata. | jst.go.jp |

| N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide | Bacteria (general) | Considered a candidate for developing new antibiotics. | evitachem.com |

| Fluorinated Schiff Bases | B. subtilis, E. coli, S. aureus, P. aeruginosa | Compounds with ortho-fluoro substitutions showed superior antibacterial effects compared to para-fluoro or chloro-substituted analogs. | nih.gov |

| Bisbenzimidazole derivatives | Aspergillus and Candida species | Exhibited moderate to excellent antifungal activities with MIC values ranging from 0.975 to 15.6 µg/mL. | nih.gov |

Certain this compound derivatives have emerged as compounds of interest for their antiviral properties. A notable example is the compound N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide , also known as CM4620 or Zegocractin. drugbank.comdrugbank.com This molecule is under investigation for its role as an intracellular calcium signaling inhibitor, a mechanism that can be relevant in ameliorating the symptoms of viral diseases. drugbank.comgoogle.com

The broader category of fluorinated nucleoside analogues has also been identified for broad-spectrum antiviral activity. semanticscholar.org For instance, FTC (emtricitabine), a fluorinated nucleoside analog, shows potent antiviral action against HIV and HBV. evitachem.com Another compound, 2'-fluoro-6'-methylene-carbocyclic adenosine (B11128) (FMCA), demonstrated significant antiviral activity against wild-type and resistant strains of the hepatitis B virus (HBV). nih.gov While not benzamides, the efficacy of these fluorinated compounds underscores the strategic importance of fluorine in the design of antiviral agents. semanticscholar.orgnih.gov Research into isoquinolone derivatives, synthesized from the related starting material N,N-diethyl-2-methylbenzamide, also identified compounds with activity against influenza viruses. nih.gov

| Compound Name | Reported Mechanism/Activity | Virus Target (if specified) | Reference |

|---|---|---|---|

| N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide (CM4620) | Intracellular Calcium signaling inhibitor. | General viral diseases, including investigation for critical COVID-19 pneumonia. | drugbank.comdrugbank.comgoogle.com |

| 2'-Fluoro-6'-methylene-carbocyclic adenosine (FMCA) | Antiviral agent. | Hepatitis B virus (HBV), including resistant strains. | nih.gov |

| (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine (FTC) | Nucleoside analog with potent antiviral activity. | Human immunodeficiency virus (HIV) and hepatitis B virus (HBV). | evitachem.com |

| 3-(6-ethylbenzo[d] plos.orgdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H) (Compound 1) | Inhibits influenza virus with EC₅₀ values from 0.2 to 0.6 μM. | Influenza A and B viruses. | nih.gov |

Derivatives of 2-methylbenzamide (B88809) are known to exhibit biological activity, including anti-inflammatory and analgesic properties. solubilityofthings.com The development of novel anti-inflammatory agents is a significant area of research, with some studies focusing on the C-X-C chemokine receptor type 4 (CXCR4) as a target to control inflammation. nih.gov

The specific derivative N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide (CM4620) has been identified as an anti-inflammatory compound. drugbank.com Its mechanism of action involves the inhibition of store-operated calcium entry (SOCE), which in turn leads to a reduction in cytokine expression and myeloperoxidase activity. drugbank.com This highlights a specific pathway through which a this compound derivative exerts its anti-inflammatory effects.

General research into benzamide derivatives supports their potential in this area. For example, a series of novel hybrids designed as CXCR4 modulators showed that the lead compound could block mouse ear inflammation by 67% and suppress the accumulation of inflammatory cells. nih.gov Additionally, neolignan derivatives containing a fluoroethoxy moiety have been synthesized and evaluated for their anti-inflammatory activity, with cyclooxygenase type 2 (COX-2) being a potential target. mdpi.com

| Compound/Class | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|

| N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide (CM4620) | Inhibits Store-Operated Calcium Entry (SOCE), reduces cytokine expression and myeloperoxidase activity. | Anti-inflammatory. | drugbank.com |

| Amide-sulfamide hybrids | CXCR4 antagonist; inhibits CXCR4/CXCL12-mediated phosphorylation of Akt and p44. | Anti-inflammatory. | nih.gov |

| Derivatives of 2-methylbenzamide | General biological activity. | Anti-inflammatory and analgesic. | solubilityofthings.com |

| Honokiol structural analogs with fluoroethoxy moiety | Potential inhibition of Cyclooxygenase-2 (COX-2). | Anti-inflammatory, neuroinflammation imaging. | mdpi.com |

Benzamide derivatives have been extensively investigated as imaging agents for malignant melanoma. nih.gov This is due to the high affinity that the benzamide structure exhibits for melanin (B1238610), a pigment produced by melanocyte cells from which melanoma arises. plos.orgnih.gov By labeling these benzamide molecules with radioisotopes, it is possible to visualize melanin-producing tumors using nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govsnmjournals.org

Numerous fluorinated and iodinated benzamide derivatives have been developed for this purpose. nih.govsnmjournals.org A key example is N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide (¹⁸F-FBZA), an ¹⁸F-labeled benzamide analog developed for melanin-targeted PET imaging. nih.govsnmjournals.org In vivo studies demonstrated that ¹⁸F-FBZA displayed significant uptake in melanotic B16F10 melanoma tumors (5.94 ± 1.83 %ID/g at 2 hours) but significantly lower uptake in amelanotic (non-pigmented) A375M tumors (0.75 ± 0.09 %ID/g), indicating specificity for melanin. nih.govsnmjournals.org The tumor-to-blood and tumor-to-muscle ratios were high, suggesting clear visualization potential. snmjournals.org

Another approach involved synthesizing a fluorinated picolinamide (B142947) (a related pyridine (B92270) carboxamide) derivative, which was then chelated with ⁶⁸Ga to create ⁶⁸Ga-MI-0202C1 . plos.org This probe also successfully visualized melanoma xenografts in microPET imaging and showed selective uptake in melanin-producing cells. plos.org While these specific examples are not derivatives of this compound, they establish a strong proof-of-concept for the use of fluorinated benzamide-type structures in targeting melanin for the diagnostic imaging of melanoma. plos.orgnih.govsnmjournals.org

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) at 2h | Tumor-to-Blood Ratio at 2h | Tumor-to-Muscle Ratio at 2h | Reference |

|---|---|---|---|---|---|

| ¹⁸F-FBZA | B16F10 (melanotic) | 5.94 ± 1.83 | 34.0 ± 13.2 | 23.3 ± 10.1 | snmjournals.org |

| ¹⁸F-FBZA | A375M (amelanotic) | 0.75 ± 0.09 | - | - | nih.govsnmjournals.org |

| ⁶⁸Ga-MI-0202C1 | B16F10 (melanotic) | Successfully visualized tumors in microPET imaging. | - | - | plos.org |

Structure Activity Relationship Sar and Rational Design of 2 Fluoro 6 Methylbenzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of the 2-fluoro-6-methylbenzamide analogues with their biological activities. While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR are routinely applied in the development of similar inhibitors.

For instance, in the broader class of benzamide (B126) derivatives, QSAR models would typically explore parameters such as:

Electronic Effects: The impact of substituents on the electron density of the aromatic rings and the amide linkage. The fluorine atom at the 2-position and the methyl group at the 6-position of the benzamide ring, for example, exert specific electronic influences that can be quantified using descriptors like Hammett constants.

Hydrophobicity: The lipophilicity of the molecule, often represented by LogP, is a critical determinant of its ability to cross cell membranes and interact with target proteins.

Steric Factors: The size and shape of the molecule and its various substituents, described by parameters like molar refractivity or Taft steric parameters, are crucial for achieving a complementary fit with the binding site of the target protein.

A hypothetical QSAR study on a series of this compound analogues targeting a specific protein might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its inhibitory activity, while bulky substituents at another position are detrimental. This information is invaluable for guiding the synthesis of new, potentially more potent analogues.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues that act as inhibitors of store-operated calcium entry (SOCE), the primary targets are the ORAI calcium channels. nih.govgenecards.org The interaction with stromal interaction molecule (STIM) proteins, which are the calcium sensors that activate ORAI channels, is also of significant interest. nih.gov

Docking studies of compounds like N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide (also known as Zegocractin or CM4620) into the binding pocket of ORAI1 or ORAI2 would elucidate key interactions. nih.govdrugbank.comgenecards.org These interactions could include:

Hydrogen Bonding: The amide group of the benzamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the target's binding site. The fluorine atom can also act as a weak hydrogen bond acceptor.

Pi-Stacking: The aromatic rings of the benzamide and the pyrazine-benzodioxole portions of the molecule can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Hydrophobic Interactions: The methyl group and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar pockets within the binding site.

A patent for related compounds describes various substitutions on the phenyl ring, suggesting their role in interacting with the target. google.com For example, substitutions with fluorine, trifluoromethyl, and other groups were explored to modulate the activity of these CRAC channel inhibitors. google.com

Table 1: Potential Molecular Interactions of this compound Analogues

| Interaction Type | Molecular Feature | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Carbonyl Oxygen | Asp, Glu, Asn, Gln, Ser, Thr |

| Pi-Stacking | Benzene (B151609) Ring, Pyrazine Ring | Phe, Tyr, Trp |

| Hydrophobic | Methyl Group, Benzodioxole | Ala, Val, Leu, Ile, Met |

| Halogen Bonding | Fluorine, Chlorine | Electron-rich atoms (e.g., backbone carbonyls) |

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. MD simulations can provide deeper insights into the binding of this compound analogues to their targets, such as ORAI channels. genecards.org

Key insights from MD simulations could include:

Binding Stability: Assessing whether the ligand remains stably bound in the predicted docking pose or if it shifts to an alternative conformation.

Conformational Changes: Observing how the binding of the ligand might induce conformational changes in the target protein, which could be crucial for its inhibitory mechanism.

Water-Mediated Interactions: Identifying the role of water molecules in mediating interactions between the ligand and the protein.

For example, MD simulations could reveal that the initial docked pose of a this compound analogue is not the most stable one and that the ligand reorients to form more favorable interactions, guiding further design efforts.

De Novo Ligand Design Principles Applied to Benzamide Scaffolds

De novo design involves the computational creation of novel molecules that are predicted to bind to a specific target. When applied to the benzamide scaffold, this approach can be used to explore new chemical space and design analogues with improved properties. The principles of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a rational approach in this context. google.com

Starting with the this compound core, de novo design algorithms could:

Grow Fragments: Add small chemical fragments to the core structure in a stepwise manner, evaluating the binding affinity at each step.

Link Fragments: Place fragments in different sub-pockets of the binding site and then identify suitable linkers to connect them, potentially leading to entirely new scaffolds.

Scaffold Hopping: Replace the central benzamide scaffold with other chemical moieties that maintain the key pharmacophoric features required for binding.

A patent application for inhibitors of Bruton's tyrosine kinase (Btk) describes the synthesis of related benzamide derivatives, which illustrates the application of these design principles in a practical setting. googleapis.comgoogle.com

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For the this compound class of inhibitors, a pharmacophore model would be derived from the structures of known active compounds.

The pharmacophore for a series of this compound analogues targeting ORAI channels might consist of:

One or two aromatic rings for pi-stacking interactions.

A hydrogen bond donor and a hydrogen bond acceptor from the amide group.

A hydrophobic feature corresponding to the methyl group.

A halogen bond donor feature from the fluorine or other halogen substituents.

Once a pharmacophore model is established, it can be used to:

Virtually Screen large compound libraries to identify new potential hits.

Guide the Optimization of existing leads by ensuring that any modifications retain the essential pharmacophoric features.

For instance, if a new analogue is designed, it can be checked against the pharmacophore model to ensure it still fits the required spatial arrangement of features for optimal biological activity.

Pharmacokinetics and Biotransformation of 2 Fluoro 6 Methylbenzamide Analogues

Absorption and Distribution Studies

The absorption and distribution of a drug are fundamental pharmacokinetic parameters that determine its onset and duration of action. For benzamide (B126) analogues, the introduction of fluorine can significantly influence these properties. Studies on fluorinated compounds have shown that fluorine substitution can, in many cases, enhance oral absorption. nih.gov For instance, research on a series of fluorobenzamidrazone thrombin inhibitors revealed that fluorine substitution on the phenylene ring of the benzamidrazone portion led to enhanced oral absorption in rats, with one compound demonstrating a threefold increase in absorption compared to its non-fluorinated counterpart. nih.gov

Characterization of Metabolic Pathways and Metabolite Identification

The biotransformation of xenobiotics, including 2-Fluoro-6-methylbenzamide analogues, is a complex process generally divided into Phase I and Phase II metabolic reactions. wikipedia.org These pathways are crucial for detoxifying and facilitating the excretion of foreign compounds. The specific metabolic fate of a fluorinated benzamide is highly dependent on its structure. nih.gov

For example, studies comparing the metabolism of 2,5-difluoroaminobenzene and 2,5-difluoronitrobenzene (B1216864) in rats showed significant differences in their biotransformation. The aminobenzene analogue primarily underwent cytochrome P450-catalyzed aromatic hydroxylation (a Phase I reaction). nih.gov In contrast, the nitrobenzene (B124822) analogue was predominantly metabolized through glutathione (B108866) conjugation (a Phase II reaction), with hydroxylation and nitroreduction occurring to a lesser extent. nih.gov This highlights how the nature of substituents on the aromatic ring dictates the primary metabolic route.

Phase I Metabolic Transformations (e.g., hydroxylation, O-demethylation)

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. nih.gov For many fluorinated aromatic compounds, cytochrome P450 (P450) enzymes are the primary catalysts for these transformations. nih.gov A common Phase I reaction is hydroxylation, where a hydroxyl group (-OH) is added to the molecule. nih.gov For analogues of this compound, potential sites of hydroxylation could include the aromatic ring or the methyl group.

The presence of fluorine can significantly influence the rate and site of metabolism. Replacing a hydrogen atom with fluorine at a metabolically labile site can block P450-catalyzed oxidation at that position, thereby increasing the metabolic stability of the compound. nih.govresearchgate.net For instance, studies have shown that 9-Fluororisperidone and 4'-fluorocelecoxib were 16 and 4 times more metabolically stable, respectively, than their non-fluorinated parent drugs. nih.gov However, metabolism can sometimes occur at the fluorine-substituted carbon, leading to the loss of fluorine and the formation of aldehydes. nih.gov In the case of an analogue like 2-Fluoro-6-methoxybenzamide, O-demethylation would also be a potential Phase I pathway.

Phase II Conjugation Reactions (e.g., sulfation, acetylation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, which generally increases water solubility and facilitates excretion. uomus.edu.iqreactome.org These reactions are catalyzed by transferase enzymes. reactome.org Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione conjugation. uomus.edu.iqreactome.org

As seen with 2,5-difluoronitrobenzene, glutathione conjugation can be a major metabolic pathway for some fluorinated benzamide analogues. nih.gov This process involves the attachment of glutathione, a tripeptide, to an electrophilic center on the xenobiotic, catalyzed by glutathione S-transferases. uomus.edu.iq Other potential Phase II pathways for metabolites of this compound analogues could include sulfation, where a sulfonate group is added by sulfotransferases, or acetylation. uomus.edu.iq These conjugation reactions typically result in biologically inactive and readily excretable products. uomus.edu.iq

| Metabolic Phase | Reaction Type | Description | Potential Impact on Fluorinated Benzamides |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group, often catalyzed by Cytochrome P450 enzymes. | A primary pathway for many analogues; fluorine can block metabolism at specific sites. nih.govnih.gov |

| Phase I | O-demethylation | Removal of a methyl group from a methoxy (B1213986) substituent. | A potential pathway for methoxy-containing analogues. |

| Phase II | Glutathione Conjugation | Attachment of glutathione to an electrophilic center. | A major pathway for certain analogues, leading to detoxification and excretion. nih.gov |

| Phase II | Sulfation | Addition of a sulfate (B86663) group to a hydroxyl or amino group. | Increases water solubility for excretion. uomus.edu.iq |

| Phase II | Acetylation | Addition of an acetyl group. | Can terminate pharmacological activity. uomus.edu.iq |

Enzyme Kinetics of Drug Metabolizing Enzymes

The study of enzyme kinetics is essential for understanding the rates of metabolic reactions. wikipedia.org Key parameters derived from these studies, such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), describe the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. youtube.com The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com

For drug-metabolizing enzymes like the cytochrome P450s, kinetic studies can help predict the metabolic fate of a compound and its potential for drug-drug interactions. wikipedia.org For example, if two drugs are metabolized by the same P450 isoform, competitive inhibition can occur, leading to altered plasma concentrations. While specific kinetic data for the metabolism of this compound are not available in the provided search results, kinetic analyses using human liver microsomes or recombinant P450 enzymes would be the standard approach to determine its metabolic profile and identify the primary enzymes involved. nih.govnih.gov

Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates a drug's physicochemical properties with physiological data to predict its concentration in various tissues over time. mdpi.com

For this compound analogues, PBPK models could be developed to:

Predict human pharmacokinetics based on preclinical data.

Estimate drug concentrations at the site of action, which may be more relevant for efficacy than plasma concentrations. mdpi.com

Simulate the impact of drug-drug interactions, for instance, by modeling the inhibition of specific CYP450 enzymes. mdpi.comnih.gov

Predict pharmacokinetics in special populations, such as pediatrics or patients with organ impairment, where physiological parameters differ. mdpi.com

Ligand-based and structure-based drug design strategies, which fall under the broader umbrella of molecular modeling, can also help predict the interaction of these compounds with their target proteins and metabolizing enzymes, explaining structure-activity relationships. nih.govresearchgate.net

Influence of Fluorine Substitution on Pharmacokinetic Parameters

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can have profound effects. mdpi.comresearchgate.net

Key influences of fluorine substitution include:

Metabolic Stability: As previously mentioned, fluorine can block metabolic oxidation by P450 enzymes at the site of substitution, often leading to a longer half-life and improved bioavailability. nih.govresearchgate.net

Oral Absorption: Fluorine substitution can increase lipophilicity, which may enhance absorption across the gut wall. nih.gov

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins.

Positional Effects: The location of the fluorine atom (ortho, meta, or para) on an aromatic ring can have different effects on biological activity. Studies on fluorinated 3-benzylamino benzamides found that meta-fluoro derivatives had higher activity against the target CETP than para-fluoro analogues, while ortho-fluoro analogues were the weakest. nih.govresearchgate.net

The table below summarizes the general effects of fluorine substitution on key pharmacokinetic parameters.

| Pharmacokinetic Parameter | General Influence of Fluorine Substitution | Reference |

| Absorption | Often enhanced due to increased lipophilicity. | nih.gov |

| Distribution | Can be altered; may affect plasma protein binding and tissue penetration. | mdpi.com |

| Metabolism | Typically decreased at the site of substitution, leading to increased metabolic stability and half-life. | nih.govresearchgate.net |

| Excretion | Altered as a consequence of changes in metabolism and polarity. | N/A |

| Bioavailability | Generally increased due to enhanced absorption and/or reduced first-pass metabolism. | nih.govresearchgate.net |

Preclinical Efficacy and Safety Research of 2 Fluoro 6 Methylbenzamide Candidates

In Vitro Efficacy in Relevant Disease Models

The initial stages of pancreatitis involve excessive calcium influx into pancreatic acinar cells, leading to premature activation of digestive enzymes, mitochondrial dysfunction, and eventual cell death (necrosis). nih.govcardiff.ac.ukuni-goettingen.de The in vitro efficacy of CM4620 was assessed in isolated pancreatic acini from mice, rats, and humans to determine its ability to counteract these pathological events.

In these models, CM4620 demonstrated a marked ability to protect acinar cells from necrosis induced by various agents known to cause pancreatitis, including bile acids (taurolithocholate-3-sulfate, TLCS), alcohol metabolites, and the chemotherapeutic agent asparaginase. nih.govcardiff.ac.uknih.gov The protective effect was observed at concentrations as low as 200 pM to 100 nM. cardiff.ac.uknih.gov The primary mechanism of this protection is the inhibition of store-operated calcium entry (SOCE) into the acinar cells. nih.govbioworld.com By blocking the Orai1 component of the CRAC channel, CM4620 prevents the sustained overload of intracellular calcium that triggers downstream damaging pathways. nih.govnih.gov

Furthermore, CM4620 was shown to block the premature activation of trypsin, a key digestive enzyme whose intracellular activation is an early event in pancreatitis. nih.govbioworld.com The compound also exhibited anti-inflammatory effects by inhibiting cytokine production (e.g., TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs) and reducing the oxidative burst in human neutrophils, both of which are crucial components of the systemic inflammatory response seen in severe pancreatitis. bioworld.comresearchgate.net

| Assay/Model | Key Findings | Reference |

|---|---|---|

| Isolated Pancreatic Acini (Mouse, Rat, Human) | Attenuated store-operated calcium entry (SOCE). | nih.govbioworld.com |

| Toxin-Induced Acinar Cell Necrosis (Bile Acids, Alcohol Metabolites, Asparaginase) | Markedly protected against cell death at concentrations from 200 pM to 100 nM. | cardiff.ac.uknih.gov |

| Trypsin Activity in Human Acini | Blocked premature induction of trypsin activity. | nih.govbioworld.com |

| Human PBMCs and Neutrophils | Inhibited pro-inflammatory cytokine production and oxidative burst. | bioworld.com |

In Vivo Efficacy in Established Animal Models

Following promising in vitro results, the efficacy of CM4620 was evaluated in multiple rodent models of acute pancreatitis, which aim to replicate the key features of the human disease. The most common models used were cerulein-induced pancreatitis, which mimics mild, edematous pancreatitis, and fatty acid ethyl ester (FAEE)-induced pancreatitis, which reflects alcohol-induced disease. nih.govoup.com

In a mouse model of cerulein-induced pancreatitis, intraperitoneal administration of CM4620 significantly reduced key markers of pancreatic injury. nih.govresearchgate.net Treated animals showed lower levels of serum amylase and lipase, and decreased intrapancreatic trypsin activity compared to controls. nih.govresearchgate.net Histological examination of the pancreas revealed a dramatic reduction in edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis. nih.govbioworld.com

Similar positive outcomes were observed in a more severe rat model of cerulein-induced pancreatitis, where intravenous infusion of CM4620, even when administered after the induction of pancreatitis, significantly diminished these same pathological features by 50-60%. nih.gov In a mouse model of alcohol-induced pancreatitis, a low dose of CM4620 (0.1 mg/kg) also significantly reduced pancreatic edema, necrosis, and inflammation. nih.govoup.com

Beyond the pancreas, acute pancreatitis can lead to systemic inflammation and organ failure, particularly acute lung injury. clinicaltrials.gov Preclinical studies demonstrated that CM4620 treatment also reduced lung inflammation, as measured by decreased myeloperoxidase (MPO) activity—a marker of neutrophil infiltration—and lower levels of inflammatory cytokine mRNA (TNF-α, IL-6) in lung tissue. bioworld.comclinicaltrials.gov

| Animal Model | Key Histological Findings | Key Biomarker Findings | Reference |

|---|---|---|---|

| Cerulein-Induced AP (Mouse) | Reduced edema, inflammation, vacuolization, necrosis. | Decreased serum amylase/lipase, pancreatic trypsin activity. | nih.govresearchgate.net |

| Cerulein-Induced AP (Rat) | Reduced edema, vacuolization, necrosis, inflammatory infiltration. | Reduced intrapancreatic trypsin activity. | nih.gov |

| Alcohol (FAEE)-Induced AP (Mouse) | Reduced edema, necrosis, inflammatory infiltration. | Reduced overall histopathological score. | nih.govoup.com |

| Various AP Models (Rodent) | Reduced lung inflammation. | Decreased MPO activity and inflammatory cytokine mRNA in lung tissue. | bioworld.comclinicaltrials.gov |

Safety Pharmacology and Toxicology Research Paradigms

The preclinical development of any new therapeutic candidate requires a thorough evaluation of its safety profile. This involves safety pharmacology studies to assess effects on major physiological systems and toxicology studies to identify potential organ-specific toxicities.

While specific cellular safety assay data for 2-Fluoro-6-methylbenzamide itself is not extensively published, the development of CRAC channel inhibitors as a class requires careful assessment of on-target effects. researchgate.net CRAC channels are fundamental to the function of various cells, particularly immune cells. biospace.com Therefore, cellular assays are crucial to determine the therapeutic window and to avoid undesirable immunosuppression. Research on CM4620 has shown that while it potently inhibits T-cell activation, its protective effects in pancreatitis models are achieved at concentrations that are being evaluated for a favorable safety profile in clinical trials. nih.govbiospace.com Studies on other benzamide (B126) derivatives have highlighted the importance of screening for potential toxicities, such as nephrotoxicity, through cellular and histopathological analysis. jrmi.pk

Safety pharmacology studies conducted with CM4620 in rats indicated no adverse effects on the central nervous or respiratory systems. clinicaltrials.gov However, in a study involving a single cynomolgus monkey, dose-limiting adverse cardiovascular effects were noted at a high dose (25 mg/kg IV), indicating the cardiovascular system as a potential site for dose-dependent toxicity. clinicaltrials.gov

General toxicological studies on other benzamide derivatives have sometimes shown potential for organ toxicity at higher doses. For instance, one study on a different benzamide derivative in mice found that increasing doses up to 100mg/kg induced histopathological changes in the kidneys, including lymphocyte infiltration, tubular swelling, and vascular congestion. jrmi.pk Such studies establish the importance of defining the no-observed-adverse-effect level (NOAEL) and monitoring renal and cardiovascular function in preclinical toxicology programs for this class of compounds.

Translational Biomarker Identification and Validation

Translational biomarkers are crucial for bridging the gap between preclinical findings and clinical drug development, allowing for the assessment of target engagement and therapeutic effect. For CM4620, several such biomarkers have been identified and utilized in preclinical models.

Standard biochemical markers of pancreatitis, including serum amylase and lipase, were consistently reduced by CM4620 treatment in animal models, serving as direct indicators of reduced pancreatic injury. nih.gov Similarly, intrapancreatic trypsin activity serves as a specific marker of the early pathological events within the pancreas. nih.gov

To measure the anti-inflammatory effects, markers such as myeloperoxidase (MPO) activity in both pancreas and lung tissue were used to quantify neutrophil infiltration. bioworld.comclinicaltrials.gov Furthermore, the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-2, were measured in tissue and blood. bioworld.comprnewswire.comclinicaltrials.gov The reduction of these cytokines in preclinical models provided a strong rationale for their use as pharmacodynamic biomarkers in human trials. prnewswire.com A specific pharmacodynamic assay was developed to measure CRAC channel inhibition in whole blood samples from patients by stimulating the release of IL-2, which correlated well with plasma drug levels. prnewswire.com Mechanistic biomarkers, such as the expression of the CRAC channel component STIM1 and the activity of the downstream transcription factor NFATc1, have also been explored to understand the molecular pathways of the drug's action. uni-goettingen.de

Regulatory Considerations for Orphan Drug Development (e.g., acute pancreatitis)

Acute pancreatitis, particularly in its severe forms, represents a significant unmet medical need with no approved disease-modifying therapies. nih.govbiospace.com In the European Union, acute pancreatitis affects approximately 4.1 in 10,000 people, qualifying it as a rare disease. nih.gov This status allows for the designation of a drug candidate as an "Orphan Medicinal Product."

In November 2016, the European Commission granted orphan designation to a candidate from this class, CM4620, for the treatment of acute pancreatitis. nih.gov This designation provides regulatory and financial incentives to facilitate the development of drugs for rare diseases. Similarly, the U.S. Food and Drug Administration (FDA) granted Fast-Track designation to CM4620 for the same indication. biospace.com Fast-Track status is designed to expedite the development and review of drugs that treat serious conditions and fill an unmet medical need. biospace.com These regulatory designations are critical for advancing novel therapies like this compound derivatives through the costly and complex process of clinical trials and toward potential market approval for patient use.

Advanced Analytical and Characterization Methodologies for 2 Fluoro 6 Methylbenzamide Research

High-Resolution Separation and Quantification Techniques

High-resolution separation and quantification are paramount in the analysis of 2-Fluoro-6-methylbenzamide, ensuring the accurate determination of its presence and purity in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the selective detection and quantification of this compound, particularly at trace levels. The development of a robust LC-MS/MS method would involve the careful optimization of both chromatographic and mass spectrometric parameters.

Method Development: A typical LC-MS/MS method would employ a reversed-phase C18 column for chromatographic separation. The mobile phase would likely consist of a gradient mixture of an aqueous component, such as water with a formic acid modifier to enhance protonation, and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is preferred to ensure adequate separation from potential impurities and matrix components.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is generally effective for benzamide-containing compounds. The optimization of MS/MS parameters involves the selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. For this compound (molecular weight: 153.15 g/mol ), the protonated molecule [M+H]⁺ at m/z 154.1 would be selected as the precursor ion. Subsequent fragmentation would yield characteristic product ions for quantification and confirmation.

Validation: A validated LC-MS/MS method for this compound would adhere to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. The table below outlines typical validation parameters and their acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a fundamental technique for assessing the purity and determining the concentration of this compound in bulk substance and formulated products.

A standard HPLC method would utilize a reversed-phase column, such as a C18 or C8, with isocratic or gradient elution. The mobile phase would typically be a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. The selection of the mobile phase composition and flow rate is critical for achieving optimal separation of the main compound from any synthesis-related impurities or degradation products. Detection by UV spectrophotometry would be set at a wavelength where the analyte exhibits maximum absorbance, which for benzamide (B126) derivatives is typically in the range of 220-280 nm.

For purity determination, the peak area percentage of this compound is calculated relative to the total area of all observed peaks. Concentration determination is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration.

The table below provides a hypothetical set of HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 230 nm |

| Column Temperature | 25 °C |

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for providing an orthogonal assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to confirm the identity and structure of this compound.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic region would show a complex multiplet pattern due to the coupling between the protons and with the fluorine atom. The methyl group would appear as a singlet, and the amide protons would likely present as a broad singlet.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Amide NH₂ | 5.5 - 6.5 | Broad Singlet |

| Methyl CH₃ | ~2.4 | Singlet |

| ¹³C NMR | ||

| Carbonyl C=O | ~168 | Singlet |

| Aromatic C-F | ~160 (d, J ≈ 245 Hz) | Doublet |

| Aromatic C-C=O | ~135 (d, J ≈ 5 Hz) | Doublet |

| Aromatic CH | 120 - 130 | Multiplets |

| Aromatic C-CH₃ | ~138 (d, J ≈ 3 Hz) | Doublet |

| Methyl CH₃ | ~20 | Singlet |

Mass Spectrometry for Precise Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation. High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound, confirming its elemental formula (C₈H₈FNO).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would be characteristic of the benzamide structure. For a related compound, 2-fluoro-N-methylbenzamide, prominent peaks are observed at m/z 153 (molecular ion), 123, and 95. nih.gov A similar fragmentation pattern would be expected for this compound, with key fragments arising from the loss of the amide group and cleavage of the aromatic ring.

The table below shows the expected major fragments for this compound in a mass spectrum.

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 136 | [M - NH₂]⁺ |

| 108 | [C₇H₅F]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and C-F stretching. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹. The amide I band (primarily C=O stretch) is a strong absorption that usually appears around 1680-1630 cm⁻¹. The C-F stretch would be observed in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the C-C skeletal modes. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum.

The following table lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2980 - 2850 |

| Amide C=O | Stretch (Amide I) | 1680 - 1630 |

| Amide N-H | Bend (Amide II) | 1640 - 1550 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1250 - 1000 |

Solid-State Characterization for Polymorphism and Amorphism Studies

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can impact its physicochemical properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and amorphism, the lack of a long-range ordered crystal lattice, are key areas of investigation in pharmaceutical development.

X-ray Powder Diffraction (XRPD) is a fundamental and powerful technique for the characterization of crystalline materials. It provides a unique "fingerprint" for a specific crystalline phase, allowing for the identification of different polymorphs, the determination of the degree of crystallinity, and the detection of amorphous content. nih.govmanchester.ac.uk The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice.